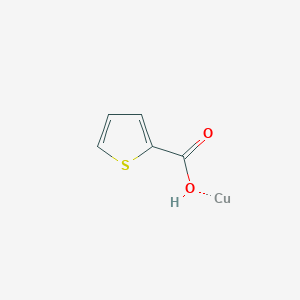
Copper(I) thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its role as a reagent in organic synthesis, particularly in promoting the Ullmann reaction between aryl halides . It has a chemical formula of C5H3CuO2S and a molar mass of 190.68 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Copper(I) thiophene-2-carboxylate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide (Cu2O) in the presence of toluene. The mixture is heated under reflux conditions, and water is removed azeotropically . The reaction can be represented as follows:
C5H4O2S+Cu2O→2C5H3CuO2S+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Copper(I) thiophene-2-carboxylate undergoes various types of reactions, including:
Oxidation: It can be oxidized to Copper(II) compounds under certain conditions.
Substitution: It is commonly used in substitution reactions, particularly in the Ullmann reaction where it facilitates the coupling of aryl halides.
Common Reagents and Conditions
Reagents: Aryl halides, copper(I) oxide, thiophene-2-carboxylic acid.
Conditions: Reflux in toluene, azeotropic removal of water.
Major Products
科学研究应用
Copper(I) thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various cross-coupling reactions, including the Ullmann reaction.
Functionalized BODIPY Dye Analogs: It is involved in the synthesis of functionalized BODIPY dye analogs.
Xenobiotic Response Studies: It is used in studies of xenobiotic response to herbicide safener derivatives.
Preparation of Borondipyrromethene Systems: It is used in the preparation of parent borondipyrromethene systems.
作用机制
Copper(I) thiophene-2-carboxylate acts as a catalyst in various organic reactions. In the Ullmann reaction, it facilitates the coupling of aryl halides by forming a transient complex with the halide, which then undergoes reductive elimination to form the biaryl product . The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species during the reaction.
相似化合物的比较
Similar Compounds
Copper(I) Bromide: Another copper(I) compound used in organic synthesis.
Copper(I) Iodide: Similar in function but with different reactivity and solubility properties.
Copper(I) Acetate: Used in similar coupling reactions but with different ligand environments.
Uniqueness
Copper(I) thiophene-2-carboxylate is unique due to its specific ligand environment provided by the thiophene-2-carboxylate group, which offers distinct reactivity and selectivity in organic reactions compared to other copper(I) compounds .
属性
分子式 |
C5H4CuO2S |
|---|---|
分子量 |
191.70 g/mol |
IUPAC 名称 |
copper;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
InChI 键 |
NIPZPLSTRCTEND-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B8800980.png)
![2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid](/img/structure/B8800986.png)
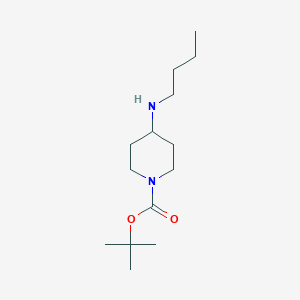

![6-Chlorofuro[2,3-B]pyridin-3(2H)-one](/img/structure/B8801012.png)
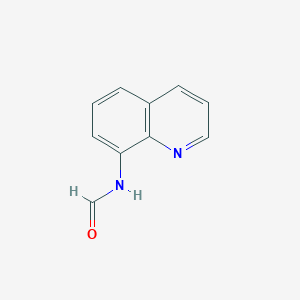
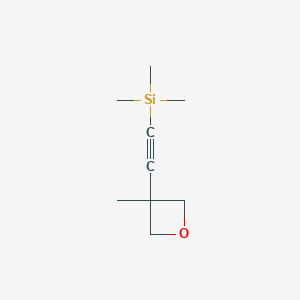
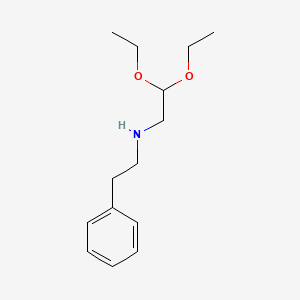
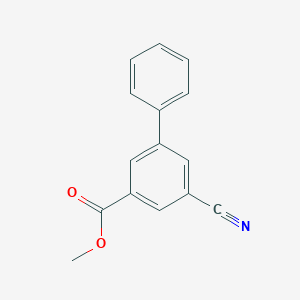
![3-(2-Fluorobenzyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8801052.png)
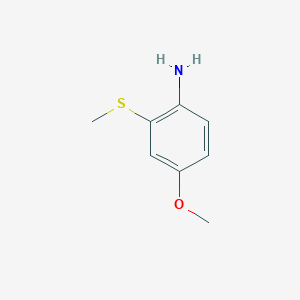
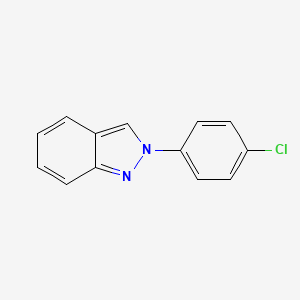
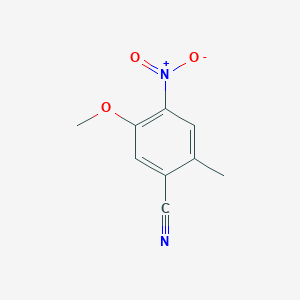
![2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8801071.png)
